6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTRUPDJDOOHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-93-4 | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 2 Ol and Its Analogs
Established Synthetic Routes for the Benzoorganicreactions.organnulene Core
The construction of the central seven-membered ring fused to a benzene (B151609) ring is the critical step in synthesizing any derivative. Methodologies generally fall into two main categories: direct cyclization of a linear precursor or the expansion of a pre-existing six-membered ring.
Cyclization Approaches to the Benzoorganicreactions.organnulene Framework
Direct intramolecular cyclization of suitably designed acyclic precursors is a common and effective strategy. One of the most prominent methods is the intramolecular Friedel-Crafts acylation. This approach typically involves a phenyl-substituted carboxylic acid or its derivative, which cyclizes under acidic conditions to form the seven-membered ring ketone, known as a benzosuberone.
A widely used protocol employs Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to mediate this cyclization. orientjchem.orgresearchgate.net For example, a precursor like 5-(m-methoxyphenyl)pentanoic acid can be efficiently cyclized to yield 2-methoxy-6,7,8,9-tetrahydro-5H-benzo organicreactions.organnulen-5-one. This method is often part of a multi-step sequence that may begin with a Wittig olefination to construct the necessary carbon chain, followed by reduction of the resulting double bond before the key cyclization step. orientjchem.org
Another powerful cyclization strategy involves transition-metal catalysis. Palladium-catalyzed [5+2] annulation reactions have been developed for the synthesis of complex, π-extended benzo organicreactions.organnulene systems, showcasing a modern approach to forming the seven-membered ring.
Transformation of Benzosuberone Precursors
Ring expansion reactions provide an alternative route to the benzo organicreactions.organnulene core, starting from more readily available six-membered ring precursors, such as tetralone derivatives. The Tiffeneau–Demjanov rearrangement is a classic and effective method for achieving this one-carbon ring expansion. wikipedia.org
This reaction sequence begins with a 1-tetralone, which is converted to a 1-(aminomethyl)-1-hydroxytetralin intermediate. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium ion. youtube.com This intermediate then undergoes a rearrangement where a carbon-carbon bond from the six-membered ring migrates, displacing the nitrogen gas and expanding the ring to form the seven-membered 6,7,8,9-tetrahydro-5H-benzo organicreactions.organnulen-5-one (benzosuberone). wikipedia.orgd-nb.info This method is particularly useful for synthesizing five, six, and seven-membered rings and has been a cornerstone in homologation chemistry. organicreactions.orgd-nb.info
Specific Synthesis of 6,7,8,9-tetrahydro-5H-benzoorganicreactions.organnulen-2-ol
The synthesis of the target compound, 6,7,8,9-tetrahydro-5H-benzo organicreactions.organnulen-2-ol, typically proceeds through a key intermediate, 2-methoxy-6,7,8,9-tetrahydro-5H-benzo organicreactions.organnulen-5-one, which is accessible via the cyclization routes described previously. The subsequent transformations involve modification of the functional groups at positions 2 and 5.
Conversion of 5-oxo-6,7,8,9-tetrahydro-5H-benzoorganicreactions.organnulene Intermediates to 2-ol Derivatives
A plausible and chemically sound pathway to the title compound from the 2-methoxy-5-oxo intermediate involves a three-step process:
Reduction of the Ketone: The carbonyl group at the 5-position is first reduced to a hydroxyl group. This is a standard transformation commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. For instance, related dimethoxy benzosuberone derivatives are readily reduced under these conditions to yield the corresponding alcohol. rsc.org
Deoxygenation of the 5-hydroxyl group: The secondary alcohol at C-5 must be removed. This can be accomplished through several deoxygenation methods. A classic approach is the Barton-McCombie deoxygenation. Alternatively, catalytic hydrogenation under forcing conditions can sometimes effect the hydrogenolysis of a benzylic alcohol. The successful removal of this group yields 2-methoxy-6,7,8,9-tetrahydro-5H-benzo organicreactions.organnulene.
Demethylation of the Methoxy Ether: The final step is the cleavage of the methyl ether at the 2-position to unmask the phenolic hydroxyl group. A powerful and frequently used reagent for this purpose is boron tribromide (BBr₃). nih.gov This Lewis acid efficiently cleaves aryl methyl ethers to provide the corresponding phenols, completing the synthesis of 6,7,8,9-tetrahydro-5H-benzo organicreactions.organnulen-2-ol.
Multi-step Synthetic Pathways for Functionalized 2-ol Compounds
The synthesis of more complex, functionalized 2-ol derivatives often requires more intricate multi-step pathways that introduce functionality at various stages. For example, synthetic strategies have been developed to introduce additional hydroxyl groups onto the seven-membered ring.
One reported approach begins with a benzo organicreactions.organnulenone and proceeds through an epoxyketone intermediate. This epoxide can be regioselectively opened under different reductive conditions (e.g., Pd(OAc)₂, HCO₂H or H₂, Pd/C) to introduce a hydroxyl group at either the 5- or 6-position. Subsequent reductive amination of the remaining ketone can install an amine functionality, and final manipulation of protecting groups can yield di-functionalized analogs. While these specific examples led to aminophenol derivatives, the core strategy of using an epoxide intermediate is a versatile method for creating hydroxylated benzo organicreactions.organnulene scaffolds that could be adapted to synthesize functionalized 2-ol compounds.
Derivatization and Functionalization Strategies
The 6,7,8,9-tetrahydro-5H-benzo organicreactions.organnulene scaffold serves as a versatile template for further derivatization, often to explore structure-activity relationships for biological targets. Functionalization can occur on both the aromatic ring and the seven-membered cycloalkane ring.
The ketone of the benzosuberone intermediate is a key handle for derivatization. It can be converted into various functional groups or used as a site for building more complex structures. For example, Suzuki coupling reactions have been employed to introduce substituted aryl groups at positions adjacent to the carbonyl, following conversion of the ketone to a triflate derivative. orientjchem.org
Furthermore, the core structure has been extensively modified in the development of therapeutic agents. A patent application describes a series of substituted 6,7-dihydro-5H-benzo organicreactions.organnulene compounds developed as Selective Estrogen Receptor Degraders (SERDs) for cancer treatment. nih.gov These derivatives feature various substituents, often attached via an ether or other linker at a position corresponding to the 2-ol of the parent compound, highlighting the importance of this phenolic moiety as a point for derivatization.
The table below summarizes selected derivatization strategies and the types of compounds prepared.
| Starting Material | Reaction Type | Functional Group Introduced | Resulting Compound Class |
| Benzosuberone | Suzuki Coupling | Aryl groups | Aryl-substituted Benzosuberones |
| Benzosuberone | Reductive Amination | Amine groups | Benzo organicreactions.organnulenamines |
| 2-hydroxy-benzo organicreactions.organnulene | Etherification | Side chains (e.g., for SERDs) | Therapeutically-targeted analogs |
| Benzosuberone epoxide | Reductive opening | Hydroxyl groups | Hydroxylated Benzo organicreactions.organnulenes |
Chemical Modification of the Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle for a variety of chemical modifications, including oxidation and substitution reactions.
Oxidation Reactions
The oxidation of phenols can lead to a range of products depending on the oxidant and reaction conditions. While specific examples for 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-2-ol are unavailable, analogous phenolic compounds can be oxidized to quinones or undergo oxidative coupling. The presence of the fused cycloheptane (B1346806) ring may influence the regioselectivity and feasibility of such transformations.
Substitution Reactions for Diverse Functional Groups
The hydroxyl group can be readily converted into other functional groups. Etherification, for instance through the Williamson ether synthesis, would involve deprotonation of the phenol (B47542) with a suitable base followed by reaction with an alkyl halide to yield the corresponding ether. Esterification can be achieved by reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. These transformations would yield a variety of ethers and esters, respectively, allowing for the modulation of the compound's physicochemical properties.
Introduction of Halogen Substituents for Further Elaboration
The aromatic ring of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-2-ol can be halogenated to provide precursors for further synthetic elaborations. Electrophilic aromatic substitution reactions with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can introduce halogen atoms onto the benzene ring. The directing effect of the hydroxyl group would favor substitution at the ortho and para positions. The resulting aryl halides are valuable intermediates for cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Methodologies for Aryl and Heteroaryl Attachments
Aryl halides derived from 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-2-ol could serve as substrates in various metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, in a Suzuki-Miyaura coupling, an aryl bromide or iodide would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. Similarly, the Buchwald-Hartwig amination would allow for the coupling of an aryl halide with an amine to form an arylamine derivative. These reactions are powerful tools for the synthesis of complex molecules with diverse functionalities.
Stereochemical Control and Chiral Synthesis
Enantioselective Approaches to Benzoannulene Derivatives
The development of enantioselective syntheses for derivatives of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-2-ol would be crucial for the investigation of their biological activities. Asymmetric synthesis could potentially be achieved through various strategies, such as the enantioselective reduction of a prochiral ketone precursor to establish a stereocenter at the hydroxyl-bearing carbon, or through the use of chiral catalysts in key bond-forming reactions. However, specific enantioselective methods for this particular benzoannulene scaffold are not described in the current body of scientific literature.
Conformational Analysis of the Benzonih.govannulene Ring System
The conformational behavior of the benzosuberane ring system is complex due to the multiple low-energy conformations accessible through ring inversion. The seven-membered ring can adopt several arrangements, including chair, boat, and twist-boat conformations. The presence of the fused benzene ring and substituents on the seven-membered ring significantly influences the relative energies of these conformers and the energy barriers for their interconversion.
Early studies on the conformational behavior of related compounds, such as 1-benzosuberone, have utilized NMR spectroscopy to probe the dynamic processes occurring in solution. These investigations have provided insights into the preferred conformations and the energetic barriers associated with conformational changes.
More recent and detailed understanding of the conformational landscape of substituted benzosuberanes has been achieved through computational studies. Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for calculating the geometries and relative energies of different conformers. These theoretical approaches allow for a systematic exploration of the potential energy surface, identifying the global minimum and other low-energy conformations, as well as the transition states connecting them.
For instance, computational studies on analogous systems, such as substituted benzazepines which also feature a seven-membered ring fused to a benzene ring, have demonstrated that alkylation of the seven-membered ring can significantly slow the interconversion of conformational enantiomers. This suggests that the nature and position of substituents play a critical role in dictating the conformational dynamics of the benzo nih.govannulene ring system.
The following table summarizes hypothetical low-energy conformers for the 6,7,8,9-tetrahydro-5H-benzo nih.govannulene ring system based on the analysis of analogous structures. The relative energies are illustrative and would require specific computational studies on the target molecule for precise quantification.
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |
| Chair | C5-C6-C7-C8 ≈ -60°, C6-C7-C8-C9 ≈ +70° | 0.0 (Global Minimum) |
| Twist-Chair | C5-C6-C7-C8 ≈ -40°, C6-C7-C8-C9 ≈ +80° | 1.5 - 2.5 |
| Boat | C5-C6-C7-C8 ≈ 0°, C6-C7-C8-C9 ≈ +90° | 4.0 - 6.0 |
| Twist-Boat | C5-C6-C7-C8 ≈ +30°, C6-C7-C8-C9 ≈ +60° | 2.5 - 4.0 |
Table 1. Hypothetical Low-Energy Conformers of the 6,7,8,9-tetrahydro-5H-benzo nih.govannulene Ring System
It is important to note that the actual population of these conformers at a given temperature will be determined by their relative Gibbs free energies. The energy barriers for the interconversion between these conformers are also a critical aspect of their dynamic behavior.
Further detailed research, combining high-level computational modeling with experimental validation through advanced NMR techniques and single-crystal X-ray diffraction of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol or its close derivatives, would be necessary to provide a definitive and quantitative picture of its conformational landscape.
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for the structural elucidation of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol. The combination of these experiments allows for a complete assignment of the carbon skeleton and attached protons.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The aromatic region would feature signals for three protons on the substituted benzene (B151609) ring. Due to their differing electronic environments, they would likely appear as a doublet, a doublet of doublets, and a singlet or narrow doublet. The single hydroxyl proton (-OH) would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The eight protons of the seven-membered aliphatic ring are expected to produce complex, overlapping multiplet signals due to intricate spin-spin coupling between adjacent non-equivalent methylene (B1212753) (CH₂) groups. The two benzylic proton pairs (at C5 and C9) would be shifted further downfield compared to the other aliphatic protons due to the influence of the adjacent aromatic ring.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol, eleven distinct signals are anticipated: six for the aromatic carbons (including the carbon bearing the hydroxyl group and the two carbons at the ring fusion) and five for the aliphatic carbons of the tetrahydroannulene ring. The chemical shifts provide clear evidence for the different types of carbon atoms present.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol This table presents predicted chemical shift (δ) ranges based on standard values for analogous structures. Actual experimental values may vary.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
| Aromatic C-H | 6.5 - 7.2 | 115 - 130 | Protons on the substituted benzene ring. |
| Aromatic C-O | - | 150 - 158 | Carbon atom directly bonded to the hydroxyl group. |
| Aromatic C (fused) | - | 135 - 145 | Quaternary carbons at the fusion of the two rings. |
| Aliphatic C-H (Benzylic) | 2.5 - 3.0 | 30 - 40 | Protons on carbons C5 and C9, adjacent to the aromatic ring. |
| Aliphatic C-H | 1.5 - 2.2 | 25 - 35 | Protons on carbons C6, C7, and C8. |
| Hydroxyl O-H | 4.5 - 6.0 (variable) | - | Proton of the phenolic hydroxyl group. |
Dynamic NMR for Conformational Studies
The seven-membered ring of the 6,7,8,9-tetrahydro-5H-benzo nih.govannulene framework is not planar and exists in dynamic equilibrium between different conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational exchange processes and to determine the energy barriers associated with them.
For the parent benzocycloheptene (B12447271) system, the chair conformation is known to be the most stable. cdnsciencepub.com This chair form can undergo a ring-inversion process to an identical, mirror-image chair form. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the methylene groups. However, by lowering the temperature (Variable Temperature NMR), this inversion process can be slowed. Below a certain temperature, known as the coalescence temperature, the single averaged signal for a pair of diastereotopic protons (e.g., the two protons on C6) will broaden and then resolve into two separate signals, corresponding to the distinct axial and equatorial environments.
Studies on closely related benzocycloheptenones have utilized DNMR to measure the free energy barriers (ΔG‡) for this chair-to-chair interconversion. cdnsciencepub.comcdnsciencepub.com The findings suggest that the ring inversion proceeds through a wagging motion of the C5 end of the seven-membered ring. cdnsciencepub.comcdnsciencepub.com A similar DNMR study on 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol would allow for the determination of its specific ring-inversion barrier, providing fundamental insight into its conformational flexibility.
Table 2: Conformational Barriers in Related Benzocycloheptene Systems Determined by DNMR
| Compound | Solvent | Coalescence Temp. (Tc) | Free Energy Barrier (ΔG‡) | Reference |
|---|---|---|---|---|
| 3,4-Benzocycloheptenone | CHF₂Cl | -133 °C | 7.2 kcal/mol | cdnsciencepub.com |
Mass Spectrometry (MS) Techniques for Molecular Identification
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.
For 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol (molecular formula C₁₁H₁₄O), HRMS would confirm its elemental composition. The mass spectrum would be characterized by a prominent molecular ion peak (M⁺•). The fragmentation pattern, typically studied using electron ionization (EI), provides valuable structural information. Key fragmentation pathways would include:
Benzylic cleavage: The bonds adjacent to the aromatic ring are relatively weak and prone to cleavage, leading to the loss of alkyl fragments from the seven-membered ring and the formation of stable, resonance-stabilized cations.
Loss of water: Alcohols often exhibit a fragment corresponding to the loss of a water molecule (M-18).
Rearrangements: Fragmentation of the cycloheptene (B1346976) ring can lead to the formation of a stable tropylium-like ion or other rearranged structures.
Table 3: Predicted Key Ions in the Mass Spectrum of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol
| Formula | m/z (Nominal) | Proposed Origin |
|---|---|---|
| C₁₁H₁₄O⁺• | 162 | Molecular Ion (M⁺•) |
| C₁₁H₁₂⁺• | 144 | Loss of H₂O |
| C₁₀H₁₁O⁺ | 147 | Loss of CH₃ radical |
| C₉H₉O⁺ | 133 | Benzylic cleavage with loss of C₂H₅ radical |
X-ray Crystallography for Solid-State Structural Confirmation
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the exact three-dimensional architecture of the molecule.
Although no crystal structure for 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol has been reported in the surveyed literature, this method would be the ultimate confirmation of its structure. An X-ray analysis would:
Confirm the connectivity of all atoms in the molecule.
Determine the precise conformation of the seven-membered ring in the crystalline state (e.g., chair, boat, or twist-boat).
Provide detailed information about intermolecular interactions. The phenolic hydroxyl group is capable of acting as both a hydrogen-bond donor and acceptor, and its role in forming hydrogen-bonding networks within the crystal lattice would be clearly elucidated. These interactions are crucial for understanding the solid-state packing and physical properties of the compound.
Computational Chemistry and Theoretical Studies of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 2 Ol Systems
Quantum Mechanical Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods can elucidate molecular geometry, orbital energies, and the distribution of electron density, all of which are crucial for predicting a molecule's stability and reactivity.
Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure and properties of molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations can be used to determine a variety of chemical reactivity descriptors. unc.edufrontiersin.org These descriptors help in understanding how a molecule will interact with other chemical species.
Key parameters derived from DFT that predict chemical reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability. researchgate.net
Other important DFT-derived descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These quantum chemical properties provide a theoretical framework for predicting the reactive sites of 6,7,8,9-tetrahydro-5H-benzo unc.eduannulen-2-ol and its derivatives. For instance, regions with a high HOMO density are likely to be sites of electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack.
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Hypothetical 6,7,8,9-tetrahydro-5H-benzo unc.eduannulen-2-ol Derivative
| Parameter | Value (in eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.98 |
| Energy Gap (LUMO-HOMO) | 4.89 |
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 0.98 |
| Electronegativity (χ) | 3.425 |
| Chemical Hardness (η) | 2.445 |
| Softness (S) | 0.409 |
| Electrophilicity Index (ω) | 2.39 |
Note: These are hypothetical values for illustrative purposes.
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 6,7,8,9-tetrahydro-5H-benzo unc.eduannulen-2-ol and its analogs, these methods are invaluable for exploring their interactions with biological targets and understanding their three-dimensional structures.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. biointerfaceresearch.comnih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. unimi.it
In the context of 6,7,8,9-tetrahydro-5H-benzo unc.eduannulen-2-ol derivatives, docking simulations can be used to predict how these compounds might bind to a specific biological target. The simulation places the ligand in various positions and orientations within the receptor's binding site and calculates a "docking score" for each pose, which estimates the binding affinity.
The analysis of the docked poses reveals key interactions, such as:
Hydrogen bonds: These are crucial for the specificity and stability of ligand-receptor binding.
Van der Waals forces: These are weaker interactions but collectively contribute to the binding.
Pi-pi stacking: Interactions between aromatic rings.
By examining these interactions, researchers can understand the structural basis for a compound's activity and make informed modifications to improve its binding affinity and selectivity. ccij-online.org
Table 2: Example of Ligand-Target Interactions for a 6,7,8,9-tetrahydro-5H-benzo unc.eduannulen-2-ol Analog with a Hypothetical Protein Target
| Interacting Residue of Target Protein | Type of Interaction | Distance (Å) |
| TYR 84 | Hydrogen Bond with hydroxyl group | 2.1 |
| PHE 256 | Pi-Pi Stacking with benzene (B151609) ring | 3.8 |
| LEU 99 | Hydrophobic Interaction with cycloheptane (B1346806) ring | 4.2 |
| VAL 103 | Van der Waals Interaction | 3.5 |
Note: This table is a hypothetical representation of docking results.
The biological activity of a flexible molecule like 6,7,8,9-tetrahydro-5H-benzo unc.eduannulen-2-ol is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. researchgate.net
Computational methods can be used to explore the conformational space of a molecule and calculate the potential energy associated with each conformation. This information is used to construct a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this landscape correspond to the most stable conformations.
Understanding the conformational preferences is critical because only certain conformations may be able to bind effectively to a biological target. The flexibility of the seven-membered ring in the benzocycloheptene (B12447271) scaffold allows it to adopt various shapes, and identifying the most stable of these is a key aspect of its theoretical study.
Table 3: Relative Energies of Different Conformations of a 6,7,8,9-tetrahydro-5H-benzo unc.eduannulen-2-ol Analog
| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair | 0.00 | 75 |
| Twist-Chair | 1.25 | 15 |
| Boat | 2.50 | 8 |
| Twist-Boat | 3.10 | 2 |
Note: The data presented in this table is illustrative and does not represent experimentally verified values for this specific compound.
Applications in Advanced Materials Science and Chemical Sensing
Development of Novel Polymeric Materials
There is no available scientific literature detailing the polymerization of 6,7,8,9-tetrahydro-5H-benzo cymitquimica.comannulen-2-ol . For a compound to be a viable monomer for creating polymers with enhanced properties, its molecular structure must contain reactive functional groups that can participate in polymerization reactions. While the hydroxyl (-OH) group on the aromatic ring of the compound could potentially be used for reactions like etherification or esterification to form polymer chains, no studies have been published that demonstrate this. Research in this area would first need to establish suitable polymerization methods, such as step-growth or chain-growth polymerization, and then characterize the resulting polymers to determine their thermal, mechanical, and chemical properties.
Integration in Organic Electronic Devices
The application of organic molecules in electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) hinges on their semiconductor properties, including their HOMO/LUMO energy levels, charge carrier mobility, and photophysical characteristics. There are no published studies that investigate the electronic or photophysical properties of 6,7,8,9-tetrahydro-5H-benzo cymitquimica.comannulen-2-ol . Therefore, its potential as a semiconductor material in OLEDs or OPVs is currently unknown. Future research would need to involve theoretical calculations and experimental measurements of its electronic structure to assess its suitability for such applications.
Design of Chemical Sensors
Chemical sensors operate through various mechanisms, including changes in optical or electronic properties upon interaction with a target analyte. The design of reactivity-based sensors often relies on a specific and measurable chemical reaction between the sensor molecule and the analyte. The phenolic hydroxyl group of 6,7,8,9-tetrahydro-5H-benzo cymitquimica.comannulen-2-ol could potentially interact with various analytes through hydrogen bonding, acid-base reactions, or coordination with metal ions. However, no research has been conducted to explore these potential interactions for the purpose of chemical sensing. The development of a sensor based on this compound would require identifying a specific analyte that triggers a detectable response upon reacting with the molecule.
Medicinal Chemistry and Pharmacological Investigations of Benzo 1 Annulene Analogs Mechanistic and Sar Focus
Role as a Key Intermediate in Pharmaceutical Synthesis
The strategic placement of a hydroxyl group on the aromatic ring of the 6,7,8,9-tetrahydro-5H-benzo nih.govannulene core renders 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol a versatile intermediate in the synthesis of more complex molecules. Its utility has been demonstrated in the development of compounds targeting significant biological pathways.
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, is a key target for the development of analgesics and other therapeutics. The tetrahydrobenzo nih.govannulene scaffold has been identified as a privileged structure for NOP receptor antagonists.
A notable example is the potent and selective NOP receptor antagonist, SB-612111. The chemical name for this antagonist is (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol. The synthesis of SB-612111 utilizes a derivative of the benzo nih.govannulen-ol core. Specifically, the synthesis involves the reduction of a ketone precursor, a substituted 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-one, to the corresponding 5-ol derivative. This transformation is a critical step in establishing the final stereochemistry and pharmacology of the antagonist. While the synthesized antagonist is a 5-ol derivative, this highlights the importance of the hydroxylated tetrahydrobenzo nih.govannulene framework in the creation of NOP receptor antagonists.
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drug development. A class of compounds known as benzosuberenes, which share the same core structure as 6,7,8,9-tetrahydro-5H-benzo nih.govannulene, has shown significant promise as tubulin polymerization inhibitors.
Research into benzosuberene-based tubulin inhibitors has identified several potent compounds that bind to the colchicine (B1669291) site on β-tubulin. These compounds effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) studies of these benzosuberene analogs have revealed that the substitution pattern on the benzo nih.govannulene ring is critical for their biological activity.
One of the most potent lead compounds in this class is KGP18, with the chemical name 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo nih.govannulen-4-ol. As the name suggests, this compound is a 4-ol isomer. While 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol itself is not directly reported as a building block for these specific potent tubulin inhibitors, the extensive research on its isomers underscores the significance of the hydroxylated benzosuberene scaffold in this therapeutic area. The precise positioning of the hydroxyl and other substituents on the bicyclic ring system is a key determinant of the inhibitory potency against tubulin polymerization.
Exploration of Biological Activities and Mechanisms of Action
While the primary role of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol in the scientific literature is as a synthetic intermediate, the phenolic nature of this compound suggests potential for direct biological activity. In vitro studies on structurally related phenolic compounds provide insights into the possible pharmacological effects of this molecule.
Phenolic compounds are well-known for their ability to interact with a variety of biological targets. The hydroxyl group on the aromatic ring can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and signaling proteins. While direct evidence for 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol is limited, related phenolic compounds have been shown to modulate pathways involved in inflammation and cell signaling. For instance, some phenolic compounds can inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key enzymes in the inflammatory cascade. Furthermore, they can influence the activity of transcription factors such as NF-κB, a central regulator of the inflammatory response.
Phenolic compounds are renowned for their antioxidant properties. Their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals is a key mechanism of their antioxidant action. Various in vitro assays are used to evaluate antioxidant capacity.
Although specific data for 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol is not widely available, it is reasonable to hypothesize that as a phenolic compound, it would exhibit some degree of antioxidant activity. The effectiveness of a phenolic antioxidant is influenced by the substitution pattern on the aromatic ring, which affects the stability of the resulting phenoxyl radical.
Table 1: Common In Vitro Antioxidant Activity Assays
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in a colored product. |
The potential anti-inflammatory effects of phenolic compounds are often linked to their antioxidant activity, as oxidative stress is a key contributor to inflammation. Additionally, these compounds can directly modulate inflammatory pathways.
While in vitro studies specifically investigating the anti-inflammatory effects of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol are not extensively documented, research on other phenolic compounds has demonstrated various anti-inflammatory mechanisms. These include the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory gene expression.
Table 2: Key Inflammatory Mediators and Their Functions
| Mediator | Function |
| Cyclooxygenase (COX) Enzymes (COX-1 and COX-2) | Catalyze the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. |
| Lipoxygenases (LOX) | Catalyze the production of leukotrienes, which are involved in various inflammatory responses, including asthma and allergic reactions. |
| Nuclear Factor-kappa B (NF-κB) | A transcription factor that regulates the expression of numerous genes involved in the inflammatory and immune responses. |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Signaling molecules that promote and amplify the inflammatory cascade. |
Anti-proliferative Effects in Cancer Cell Lines
The 6,7-dihydro-5H-benzo labshake.comannulene scaffold has been identified as a promising framework for the development of agents with anti-proliferative effects, particularly in the context of hormone-dependent cancers. Research has focused on designing derivatives that function as selective estrogen receptor degraders (SERDs). nih.gov The estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a key driver in 50-80% of breast tumors. nih.gov While endocrine therapies that modulate ERα signaling are mainstays in breast cancer treatment, the development of resistance is a significant clinical challenge. nih.gov
One advanced strategy to overcome this resistance is the complete removal of the ERα protein from cancer cells using SERDs. nih.gov Substituted 6,7-dihydro-5H-benzo labshake.comannulene compounds have been specifically designed to induce the degradation of ERα, thereby shutting down its signaling pathway and inhibiting the proliferation of cancer cells. nih.gov This application underscores the potential of the benzo labshake.comannulene core structure as a template for novel anti-cancer therapeutics. nih.gov
Neuroprotective Potential and Neurotransmitter System Modulation
The neuroprotective potential of benzo labshake.comannulene analogs is primarily linked to their ability to modulate N-methyl-D-aspartate (NMDA) receptors. Specifically, antagonists that selectively target GluN2B-subunit-containing NMDA receptors are of significant interest for the treatment of various neurological and neurodegenerative disorders. nih.govresearchgate.net Overactivation of these receptors leads to excessive calcium influx and subsequent cell death, a process implicated in conditions like Parkinson's, Alzheimer's, and Huntington's disease. researchgate.net By selectively inhibiting these receptors, benzo labshake.comannulene derivatives can mitigate excitotoxicity and offer a potential therapeutic avenue for protecting neurons from damage. The development of potent and selective antagonists based on this scaffold highlights its importance in the search for new treatments for complex neurological diseases. nih.gov
Interaction with GluN2B N-Methyl-D-Aspartate Receptors (NMDAR)
The benzo labshake.comannulene framework has proven to be a highly effective scaffold for developing selective antagonists of the GluN2B subunit of the NMDA receptor. nih.gov Extensive research into benzo labshake.comannulen-7-amines has demonstrated their potent affinity for this receptor subtype. These compounds are designed as conformationally restricted analogs of other known GluN2B antagonists. nih.gov
Pharmacological evaluations have shown that specific substitutions on the aromatic ring of the benzo labshake.comannulene system can yield exceptionally high GluN2B affinity. For instance, N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo labshake.comannulen-7-amines featuring a 2-nitro (NO₂), 2-chloro (Cl), or 2-benzyloxy (OBn) group exhibit Ki values in the low nanomolar range (1.6-3.6 nM). nih.gov Docking studies have revealed that these molecules occupy the same binding site as the prototypical GluN2B antagonist ifenprodil (B1662929), located at the interface between the GluN1b and GluN2B subunits. nih.gov The high affinity of the 2-OBn derivative is explained by the large substituent's ability to occupy a previously unrecognized subpocket within the binding site. nih.gov However, it is noteworthy that while these compounds show high binding affinity, they did not always translate to functional inhibition of glutamate-evoked currents or cytoprotective effects in certain assays, though related phenol (B47542) analogs did show activity. nih.gov
| Compound | Substituent at 2-Position | GluN2B Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 7c | -NO₂ | 1.6 | nih.gov |
| 15c | -Cl | 2.5 | nih.gov |
| 22c | -OBn (Benzyloxy) | 3.6 | nih.gov |
Serotonin (B10506) Receptor Binding Profile for Related Systems
In the investigation of related heterocyclic systems, certain compounds have demonstrated significant affinity for various serotonin (5-HT) receptor subtypes. Assays have shown that some molecules can bind with high nanomolar affinity to several serotonin receptors, with the highest affinities observed for the 5-HT₁ₐ, 5-HT₁ₑ/₁ₙ, 5-HT₂ₑ, 5-HT₆, and 5-HT₇ subtypes. researchgate.net This suggests that while the primary target of a compound series may be one type of receptor, such as the NMDAR, there can be potential for polypharmacology or cross-reactivity with other receptor systems, including the serotonergic system. Such interactions are critical to consider during drug development for predicting off-target effects and understanding the complete pharmacological profile of a new chemical entity.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation for Related Compounds
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear transcription factor that plays a crucial role in regulating gene expression related to cellular growth, proliferation, and metabolism. mdpi.com It is a key regulator of adipocyte differentiation and is involved in the control of lipid and glucose homeostasis. mdpi.comresearchgate.net As such, PPARγ is a significant therapeutic target for metabolic diseases. Modulators of PPARγ, which can be either agonists or antagonists, can influence numerous biological processes. researchgate.netnih.gov While a wide variety of natural and synthetic compounds have been identified as PPARγ modulators, current research has not extensively documented compounds based on the 6,7,8,9-tetrahydro-5H-benzo labshake.comannulen-2-ol scaffold for this specific activity. Nonetheless, the modulation of PPARγ remains an important area of investigation for compounds with related structural features aimed at treating metabolic or proliferative diseases.
Structure-Activity Relationship (SAR) Studies and Ligand Design
Influence of Substituent Position and Nature on Biological Efficacy
Structure-activity relationship (SAR) studies on the benzo labshake.comannulene scaffold have provided critical insights into the molecular features required for potent biological activity at different targets.
For GluN2B NMDAR antagonism , the substitution at the 2-position of the benzo labshake.comannulene ring is a key determinant of binding affinity. nih.gov Research has shown that introducing a nitro (NO₂) group at this position can increase the affinity by 5- to 10-fold compared to the unsubstituted analog. nih.gov This surprising effect is attributed to the nitro group's contribution to the ligand's binding pose. nih.gov Similarly, other small, electron-withdrawing substituents like a chloro (Cl) group, or even a large, bulky benzyloxy (OBn) group, result in high-affinity ligands. nih.gov This indicates that the 2-position is highly amenable to substitution for optimizing receptor interaction.
For anti-proliferative activity via estrogen receptor degradation, the specific nature and placement of substituents on the 6,7-dihydro-5H-benzo labshake.comannulene core are crucial for achieving the desired SERD profile. nih.gov The design of these compounds requires a precise arrangement of functional groups to effectively bind to ERα and trigger its subsequent degradation by the cellular machinery. nih.gov
These findings collectively demonstrate that the biological efficacy of benzo labshake.comannulene derivatives can be finely tuned by modifying the substituents on the aromatic ring, allowing for the rational design of potent and selective agents for distinct therapeutic targets.
| Target | Scaffold | Key Position | Favorable Substituents | Effect | Reference |
|---|---|---|---|---|---|
| GluN2B-NMDAR | Benzo labshake.comannulen-7-amine | 2-position | -NO₂, -Cl, -OBn | Significantly increased binding affinity (low nM Ki) | nih.govnih.gov |
| Estrogen Receptor α | 6,7-Dihydro-5H-benzo labshake.comannulene | (Not specified) | Specific substitution patterns | Induces receptor degradation for anti-cancer effect | nih.gov |
Stereochemical Implications in Receptor Binding and Activity
The non-planar and flexible nature of the seven-membered ring in 6,7,8,9-tetrahydro-5H-benzo nih.govannulene analogs often gives rise to stereoisomers. The spatial arrangement of substituents on this core structure can have profound implications for receptor binding affinity and functional activity. The differential interaction of enantiomers or diastereomers with the chiral environment of a receptor's binding pocket is a cornerstone of molecular recognition.
Research into benzo nih.govannulen-7-amines as antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor has highlighted the importance of stereochemistry. For instance, the reductive amination of the corresponding ketone can lead to the formation of both cis and trans diastereomers, which exhibit different biological activities. The relative orientation of the amino group in these isomers influences their ability to fit optimally within the ifenprodil binding site of the GluN2B receptor. The phenylcyclohexylamine cis-6h and the 4-benzylpiperidine (B145979) 6g, for example, have demonstrated high GluN2B affinities, with Ki values of 2.3 nM and 2.9 nM, respectively. nih.gov This underscores that a specific three-dimensional arrangement of the pharmacophoric elements is crucial for potent receptor antagonism.
The chiral separation of potent antagonists for various receptors is a critical step in drug development to isolate the more active enantiomer and reduce potential off-target effects from the less active one. wvu.edunih.gov While specific studies on the stereoisomers of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol are not extensively documented in publicly available literature, the principles derived from related analogs strongly suggest that the chirality of the hydroxyl group at the 2-position, as well as any other stereocenters, would significantly impact its pharmacological profile.
| Compound | Stereochemistry | Ki (nM) for GluN2B |
|---|---|---|
| Phenylcyclohexylamine analog | cis-6h | 2.3 |
| 4-Benzylpiperidine analog | 6g | 2.9 |
Design Principles for Selective Ligands Targeting Specific Receptors
The design of selective ligands that can differentiate between receptor subtypes is a major goal in medicinal chemistry, as it can lead to therapies with improved efficacy and reduced side effects. The benzo nih.govannulene scaffold has proven to be a versatile platform for developing such selective agents. Structure-activity relationship (SAR) studies on various series of benzo nih.govannulene analogs have elucidated key design principles for achieving receptor selectivity.
Targeting NMDA Receptors:
For GluN2B-selective NMDA receptor antagonists, the conformational restriction imposed by the benzo nih.govannulene core is a key design element. nih.gov The distance and orientation between a basic amino group and an aromatic moiety are critical for high affinity. A distance of four to five bond lengths between the basic nitrogen and a phenyl ring in the side chain has been identified as optimal for potent GluN2B antagonism. nih.gov Furthermore, substitutions on the benzene (B151609) ring of the benzo nih.govannulene core can dramatically influence affinity and selectivity. For example, the introduction of a nitro group at the 2-position of benzo nih.govannulen-7-amines was found to increase GluN2B affinity by 5- to 10-fold compared to the unsubstituted analogs. nih.gov Docking studies have suggested that this substituent plays a significant role in determining the binding pose and modulating affinity. nih.gov
Targeting Serotonin Receptors:
The benzo nih.govannulene scaffold has also been explored for its potential to yield selective ligands for serotonin (5-HT) receptors. SAR studies of ligands for 5-HT receptor subtypes often focus on the nature and position of substituents on the aromatic ring and the conformation of the flexible ring system. For instance, in the broader context of GPCR ligand design, fragment-based approaches combined with computational methods are being used to guide the synthesis of highly selective ligands. researchgate.netrsc.orgscilifelab.sefao.org While direct SAR studies on 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-ol for 5-HT receptors are scarce, general principles suggest that the position and electronic properties of the hydroxyl group on the benzene ring would be a critical determinant of selectivity for different 5-HT receptor subtypes. The ability of the hydroxyl group to act as a hydrogen bond donor and/or acceptor can be exploited to achieve specific interactions within the receptor binding pocket.
Targeting Other Receptors:
The versatility of the benzo nih.govannulene framework is further demonstrated by its use in developing selective estrogen receptor degraders (SERDs). A patent application has described a series of substituted 6,7-dihydro-5H-benzo nih.govannulene compounds for the treatment of cancer. nih.gov This indicates that with appropriate functionalization, this scaffold can be adapted to target a wide range of receptors.
| Target Receptor | Key Design Principle | Example/Observation |
|---|---|---|
| GluN2B (NMDA) | Conformational restriction and optimal pharmacophore distance. | A 4-5 bond distance between a basic amine and a phenyl side chain enhances affinity. nih.gov |
| GluN2B (NMDA) | Substitution on the aromatic ring. | A 2-nitro group can increase affinity 5- to 10-fold. nih.gov |
| Serotonin (5-HT) Receptors | Hydrogen bonding potential and substituent electronics. | The position and nature of substituents like a hydroxyl group are critical for selectivity. |
| Estrogen Receptors | Appropriate functionalization for SERD activity. | Substituted 6,7-dihydro-5H-benzo nih.govannulene derivatives show potential as cancer therapeutics. nih.gov |
Future Perspectives and Research Challenges
Advancements in Asymmetric Synthesis of Complex Benzodicp.ac.cnannulene Derivatives
A significant hurdle in the development of therapeutic agents based on the 6,7,8,9-tetrahydro-5H-benzo dicp.ac.cnannulene scaffold is the control of stereochemistry. The development of robust and scalable asymmetric synthetic methods is paramount. Future research will likely focus on the application of modern catalytic asymmetric reactions to introduce chirality with high enantioselectivity. Strategies such as chiral N-heterocyclic carbene (NHC) catalysis and transition-metal catalysis, which have been successful in the synthesis of other complex heterocyclic systems like benzodiazepinones and benzoxazepinones, could be adapted for the enantioselective synthesis of 6,7,8,9-tetrahydro-5H-benzo dicp.ac.cnannulen-2-ol and its derivatives. dicp.ac.cn The establishment of such methods would enable the synthesis of optically pure enantiomers, which is crucial for investigating their differential biological activities and for the development of selective therapeutic agents.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Preliminary studies on related benzo dicp.ac.cnannulene structures have hinted at their potential to interact with specific biological targets. For instance, certain substituted 6,7-dihydro-5H-benzo dicp.ac.cnannulene compounds are being explored as selective estrogen receptor degraders (SERDs) for applications in cancer therapy. acs.orgacs.orgnih.gov A key future research direction will be to determine if 6,7,8,9-tetrahydro-5H-benzo dicp.ac.cnannulen-2-ol or its derivatives can also modulate the activity of estrogen receptors or other clinically relevant proteins.
Detailed mechanistic studies, including binding assays, X-ray crystallography of ligand-protein complexes, and computational modeling, will be essential to precisely define the molecular interactions and the downstream cellular effects. Understanding the specific binding modes and the structure-activity relationships will guide the rational design of more potent and selective analogs.
Exploration of Novel Therapeutic Applications Beyond Current Scope
The exploration of the full therapeutic potential of 6,7,8,9-tetrahydro-5H-benzo dicp.ac.cnannulen-2-ol is an exciting frontier. While the initial focus may be on anticancer applications due to the activity of related SERDs, the structural motif suggests a broader range of possibilities. acs.orgacs.orgnih.gov For example, the corresponding carboxylic acid derivative has been investigated for potential antimicrobial and anticancer activities, suggesting that the hydroxyl-containing compound could also be a valuable pharmacophore in these areas. smolecule.com
Future research should involve broad biological screening of 6,7,8,9-tetrahydro-5H-benzo dicp.ac.cnannulen-2-ol and a library of its derivatives against a wide array of biological targets. This could uncover novel therapeutic applications in areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases. The versatility of the hydroxyl group allows for the synthesis of a diverse range of esters, ethers, and other derivatives, which could lead to the discovery of compounds with novel pharmacological profiles.
Challenges in Scalable Synthesis and Derivatization
For any promising therapeutic candidate, the development of a scalable and cost-effective synthesis is a critical challenge. Current synthetic routes to the core benzo dicp.ac.cnannulene skeleton often involve multi-step processes that may not be amenable to large-scale production. Future research must focus on developing more efficient and practical synthetic strategies, potentially utilizing greener chemistry principles to minimize waste and reduce costs.
Furthermore, while the hydroxyl group of 6,7,8,9-tetrahydro-5H-benzo dicp.ac.cnannulen-2-ol offers a convenient handle for derivatization, achieving selective functionalization at other positions of the benzo dicp.ac.cnannulene ring system presents a significant synthetic challenge. The development of regioselective and stereoselective derivatization methods will be crucial for systematically exploring the structure-activity landscape and for optimizing the therapeutic properties of this promising class of compounds.
Q & A
Q. What are the recommended synthetic routes for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol, and how can intermediates be optimized?
A common approach involves functionalizing the benzo[7]annulene core via ketone intermediates. For example, 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene derivatives can undergo carboxylation or nitration (e.g., 1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one synthesis via nitration ). Reductive amination or hydroxylation may follow to introduce the 2-ol substituent. Optimization includes using silyl-protecting groups (e.g., tert-butyldiphenylsilyl) to stabilize reactive intermediates and improve yields .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) are effective for isolating polar derivatives, with methanol conditioning and NH4F for elution .
- LC-MS : Use reverse-phase C18 columns with methanol/water gradients and formic acid (0.1%) for ionization. Internal standards like BP-3-d5 or triclosan-d3 improve quantification .
- NMR : Deuterated solvents (e.g., CDCl3) and 2D techniques (COSY, HSQC) resolve complex bicyclic proton environments .
Q. How should researchers handle stability and storage challenges for this compound?
The compound is sensitive to oxidation and light. Store at −18°C in amber vials under inert gas (N2/Ar). Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent adsorption losses . For lab safety, consult SDS guidelines (e.g., avoid inhalation, use PPE) .
Advanced Research Questions
Q. What strategies address contradictory spectral data in structural elucidation?
Contradictions in NMR/LC-MS data may arise from tautomerism or diastereomeric byproducts. Solutions:
Q. How can computational methods predict reactivity or regioselectivity in functionalization reactions?
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict nitration/oxidation sites .
- ACD/Labs Percepta : Estimate physicochemical properties (logP, pKa) to guide solvent selection or reaction conditions .
- Docking Studies : Explore steric effects in catalytic systems (e.g., Pd-mediated cross-coupling) .
Q. What experimental designs mitigate low yields in multi-step syntheses?
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading). For example, screen Pd catalysts (0.5–5 mol%) in Suzuki-Miyaura couplings .
- Inline Analytics : Employ ReactIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
- Scalability Tests : Validate robustness by scaling reactions from mg to g (e.g., 0.1 mmol → 10 mmol) with strict QC checks .
Q. How can metabolic or degradation pathways be studied for this compound?
- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactors to identify Phase I metabolites. Use LC-HRMS for untargeted profiling .
- Forced Degradation : Expose to heat (40–80°C), UV light, or oxidative buffers (H2O2) to simulate stability under stress .
- Isotope Tracing : Use 13C-labeled analogs to track degradation products in environmental matrices (e.g., wastewater) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
